molecular formula C₂₁H₃₂O₆ B560567 TMPA CAS No. 1258275-73-8

TMPA

Cat. No.: B560567
CAS No.: 1258275-73-8
M. Wt: 380.48
InChI Key: WCYMJQXRLIDSAQ-UHFFFAOYSA-N
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Description

N,N,N’,N’'-Tetramethylphosphoramide (TMPA) is an organophosphorus compound with the empirical formula C₄H₁₄N₃OP. It is a liquid at room temperature and has moderate vapor pressure. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through the iridium(III)-catalyzed α-alkylation of acetophenones with alcohols, followed by the ketone-directed iridium(III)- or rhodium(III)-catalyzed redox-neutral C−H alkylation of α-alkylated acetophenones using Meldrum’s diazo compounds . This synthetic protocol efficiently provides a range of this compound derivatives with site selectivity and functional group compatibility.

Industrial Production Methods

The industrial production of this compound involves the reaction of tetramethylphosphoramide with various reagents under controlled conditions to ensure high yield and purity. The specific details of the industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

TMPA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: this compound can be reduced using suitable reducing agents.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phosphine oxides, while reduction can yield phosphines.

Mechanism of Action

The mechanism of action of TMPA involves its interaction with specific molecular targets and pathways. This compound acts as a high-affinity antagonist of the nuclear orphan receptor 77 (Nur77), leading to the release and shuttling of LKB1 in the cytoplasm to activate AMPKα . This activation of AMPKα results in the modulation of various metabolic pathways, contributing to its antidiabetic effects.

Comparison with Similar Compounds

TMPA can be compared with other similar compounds, such as:

This compound is unique in its specific interactions with molecular targets like Nur77 and its ability to activate AMPKα, which distinguishes it from other similar compounds.

Biological Activity

TMPA, or ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate , is a synthetic compound that has garnered attention for its biological activities, particularly in the context of metabolic regulation and disease management. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

AMPK Activation

One of the primary mechanisms through which this compound exerts its biological effects is via the activation of AMP-activated protein kinase (AMPK). AMPK is a crucial regulator of cellular energy homeostasis and metabolism. Activation of AMPK enhances insulin sensitivity and promotes glucose uptake while inhibiting gluconeogenesis and lipid synthesis in the liver. In vitro studies using HepG2 cells demonstrated that this compound effectively activates AMPK, leading to significant metabolic changes that are beneficial in conditions such as type 2 diabetes mellitus and obesity .

In Vitro Studies

Research has shown that this compound and its derivatives can significantly lower blood glucose levels. In vitro assays indicated that this compound enhances AMPK phosphorylation, which is essential for its antidiabetic effects. The ethyl carboxylate group present in this compound is critical for this activation .

In Vivo Studies

In vivo experiments conducted on streptozotocin-induced diabetic animal models revealed that this compound not only reduced blood glucose levels but also exhibited a stronger antidiabetic effect compared to metformin, a standard treatment for diabetes. Specifically, one derivative of this compound demonstrated an antidiabetic effect approximately 13% greater than metformin .

Comparative Efficacy

CompoundMechanismBlood Glucose ReductionComparison to Metformin
This compoundAMPK ActivationSignificant reduction observedComparable to metformin
This compound Derivative (5cd)Enhanced AMPK Activation13% stronger reductionSuperior to metformin

Study on Syphilis Diagnosis

This compound has also been evaluated for its diagnostic potential in infectious diseases. A phase I study assessed the diagnostic accuracy of recombinant proteins including this compound for syphilis. The results indicated high sensitivity (90.6%) and specificity (100%) for this compound in identifying syphilis across various clinical stages . This suggests that this compound may play a role beyond metabolic regulation, extending into diagnostic applications.

Research Findings

  • Synthesis and Evaluation : The synthesis of this compound has been optimized through various methods, including Lewis acid-mediated Friedel-Crafts alkylation, which allows for efficient production of this compound with significant biological activity .
  • Clinical Relevance : The promising results from both in vitro and in vivo studies underline the potential of this compound as a therapeutic agent for managing metabolic diseases like diabetes and possibly as a diagnostic tool in infectious diseases such as syphilis .
  • Future Directions : Continued research is necessary to explore the full range of biological activities associated with this compound and its derivatives, including potential applications in other metabolic disorders and broader therapeutic contexts.

Properties

IUPAC Name

ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-6-8-9-10-11-12-17(22)15-13-18(24-3)21(26-5)20(25-4)16(15)14-19(23)27-7-2/h13H,6-12,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYMJQXRLIDSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC(=C(C(=C1CC(=O)OCC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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